4-(Methoxymethyl)-4-methylpyrrolidin-2-one
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Overview
Description
4-(Methoxymethyl)-4-methylpyrrolidin-2-one, also known as PMK methyl glycidate, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of MDMA, a popular recreational drug, but its use in research is not limited to this application. PMK methyl glycidate is a versatile compound that can be used in various fields of research, including pharmacology, toxicology, and neuroscience. In
Scientific Research Applications
Synthesis and Chemical Properties
4-(Methoxymethyl)-4-methylpyrrolidin-2-one has been involved in various synthesis processes. For instance, it played a crucial role in the enantioselective synthesis of protected nitrocyclohexitols, showcasing its utility in creating complex organic molecules with multiple stereocenters, which has implications for the synthesis of antitumoral natural products like (+)-pancratistatin (Cagide-Fagín et al., 2012). Additionally, its derivatives have been synthesized for medicinal chemistry applications, highlighting their importance in the development of inhibitors for enzymes like dipeptidyl peptidase IV (Singh & Umemoto, 2011).
Biological Applications and Pharmacological Potential
Certain studies have explored the pharmacological profiles of compounds structurally related to 4-(Methoxymethyl)-4-methylpyrrolidin-2-one, focusing on their interaction with biological systems. For instance, research on 5-HT2A receptor antagonists demonstrates the potential therapeutic applications of related compounds in mitigating platelet aggregation and potentially treating conditions like pancreatitis (Ogawa et al., 2002).
Material Science and Catalysis
In the field of material science, derivatives of 4-(Methoxymethyl)-4-methylpyrrolidin-2-one have been used in the synthesis of novel materials. For example, compounds structurally related have been involved in the development of ferroelectric materials, which have significant implications for the creation of functional molecular materials capable of undergoing phase transitions at specific temperatures, contributing to the advancement of molecular motors and ferroelectrics (Fu et al., 2011).
properties
IUPAC Name |
4-(methoxymethyl)-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHLVHSHBUNGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-4-methylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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